2-(4-Methanesulfonylphenyl)morpholine
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Overview
Description
2-(4-Methanesulfonylphenyl)morpholine is an organic compound with the molecular formula C11H15NO3S. It is a morpholine derivative, characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylphenyl)morpholine typically involves the reaction of 4-methanesulfonylphenylamine with morpholine. One common method includes the use of a coupling reaction, where the amine group of 4-methanesulfonylphenylamine reacts with the morpholine ring under suitable conditions. This reaction can be catalyzed by transition metals such as palladium, often in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the phenyl ring or the methanesulfonyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
2-(4-Methanesulfonylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylphenyl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies are required to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the methanesulfonyl group.
4-Methanesulfonylphenylamine: Lacks the morpholine ring.
Amorolfine: A morpholine derivative used as an antifungal agent
Uniqueness
2-(4-Methanesulfonylphenyl)morpholine is unique due to the presence of both the methanesulfonyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWWKBPFMXUQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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